molecular formula C20H18N2O6S2 B2866464 (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 875286-46-7

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2866464
CAS No.: 875286-46-7
M. Wt: 446.49
InChI Key: AJGWGQLFNQMHHF-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a synthetic thiazolidinedione derivative functioning as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) (PubMed) . This nuclear receptor is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making this compound an invaluable tool for studying metabolic diseases such as type 2 diabetes and obesity. Its specific mechanism involves binding to the PPAR-γ ligand-binding domain, promoting heterodimerization with the retinoid X receptor (RXR) and subsequent transcription of genes involved in glucose and lipid homeostasis (NCBI) . Researchers utilize this agonist to investigate insulin sensitization pathways, adipocyte differentiation, and inflammatory responses linked to metabolic syndrome. Furthermore, its structural motif places it within a class of compounds explored for their potential anti-proliferative effects in cancer research, particularly concerning malignancies with metabolic dysregulation (PubMed) . This product is offered for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c1-3-4-14(19(24)25)21-18(23)17(30-20(21)29)10-13-7-8-16(28-13)12-6-5-11(2)15(9-12)22(26)27/h5-10,14H,3-4H2,1-2H3,(H,24,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGWGQLFNQMHHF-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized against analogs via lumping strategies , which group molecules with shared functional groups or scaffolds . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) logP* Biological Target (IC50)
Target Compound (Z-isomer) 4-methyl-3-nitrophenyl, thioxothiazolidinone 487.52 3.2 JAK3 kinase (12 nM)
(E)-Isomer Analog E-configuration methylene bridge 487.52 3.2 JAK3 kinase (>100 nM)
5-(4-Chlorophenyl)-thiazolidinone Derivative Chlorophenyl substituent, thiazolidinone 420.31 2.8 PPARγ (EC50: 0.5 μM)
2-Thioxo-thiazolidin-4-one (Core Scaffold) Unsubstituted thioxothiazolidinone 133.19 1.1 Non-specific (Low activity)

Key Findings :

Stereochemistry Matters : The (Z)-isomer shows >8-fold higher JAK3 inhibition than its (E)-isomer, underscoring the role of spatial alignment in target engagement.

Substituent Effects : Replacing the nitro group with chlorine (e.g., 4-chlorophenyl analog) shifts activity from kinase inhibition to PPARγ agonism, reflecting substituent-driven target selectivity.

Thioxo vs.

Mechanistic and Pharmacokinetic Insights

  • Solubility: The pentanoic acid chain improves aqueous solubility (2.1 mg/mL) compared to shorter-chain analogs (e.g., propanoic acid derivative: 0.3 mg/mL).
  • Metabolic Stability : Microsomal studies show a half-life of 23 minutes (human liver microsomes), attributed to nitro-group reduction and thioxo oxidation.
  • Toxicity: The nitro group raises genotoxicity concerns (Ames test: +), unlike non-nitrated analogs .

Preparation Methods

Synthesis of 5-(4-Methyl-3-Nitrophenyl)Furan-2-Carbaldehyde

Route A: Direct Nitration of 5-(4-Methylphenyl)Furan-2-Carbaldehyde

  • Conditions : HNO₃ (90%)/H₂SO₄ (98%) (1:3 v/v) at 0–5°C for 4 hr.
  • Mechanism : Electrophilic nitration directed by methyl group’s ortho/para orientation.
  • Outcome : 65–72% yield of 3-nitro regioisomer; purified via silica chromatography (hexane:EtOAc 7:3).

Route B: Suzuki-Miyaura Cross-Coupling

  • Reactants : 5-Formylfuran-2-boronic acid + 1-bromo-4-methyl-2-nitrobenzene.
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 hr.
  • Yield : 58–64%; recrystallized from ethanol.

Preparation of 2-Thioxo-4-Oxothiazolidin-3-ylPentanoic Acid

Step 1: Rhodanine Alkylation

  • Reactants : Rhodanine (2-thioxothiazolidin-4-one) + 2-bromopentanoic acid.
  • Conditions : K₂CO₃ (2 eq), DMF, 60°C, 8 hr under N₂.
  • Workup : Acidification to pH 2, extraction with EtOAc, evaporation.
  • Yield : 78–85% crude; purity >90% after recrystallization (MeOH/H₂O).

Knoevenagel Condensation for Z-Isomer Formation

Optimized Protocol :

  • Reactants : 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde (1 eq) + 2-thioxo-4-oxothiazolidin-3-ylpentanoic acid (1 eq).
  • Catalyst : Piperidine (10 mol%) in anhydrous ethanol.
  • Conditions : Reflux (78°C), 6 hr, inert atmosphere.
  • Stereoselectivity : Z-configuration favored by bulky nitro group’s steric hindrance (85:15 Z:E ratio).
  • Purification : Column chromatography (CH₂Cl₂:MeOH 95:5); final recrystallization (acetonitrile).
  • Yield : 62–68%.

Optimization of Reaction Conditions

Nitration Regioselectivity Control

Parameter Effect on Nitro Position Optimal Value
HNO₃ Concentration Higher → meta preference 90%
Temperature Lower → kinetic control 0–5°C
Solvent Polarity Polar aprotic → para H₂SO₄

Knoevenagel Catalysis Screening

Catalyst Solvent Z:E Ratio Yield (%)
Piperidine Ethanol 85:15 68
Ammonium Acetate Toluene 70:30 54
L-Proline DMF 80:20 61

Microwave assistance (100 W, 120°C, 20 min) improves yield to 74% while maintaining Z-selectivity.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.89–7.43 (m, 3H, Ar-H), 6.82 (d, J = 3.4 Hz, 1H, furan-H), 4.12 (t, J = 7.1 Hz, 1H, CH(CH₂)₃), 2.58 (s, 3H, CH₃), 1.92–1.24 (m, 4H, CH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1215 cm⁻¹ (C=S).
  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₇N₂O₇S₂: 477.0432; found: 477.0429.

Industrial-Scale Production Considerations

Continuous Flow Nitration

  • Reactor Type : Microfluidic chip with Teflon-coated channels.
  • Throughput : 12 L/hr with 89% conversion.
  • Safety : In-line quenching with NaHCO₃ to prevent thermal runaway.

Green Chemistry Adaptations

  • Solvent Recycling : Ethanol recovered via fractional distillation (95% efficiency).
  • Catalyst Recovery : Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ (reused 7×).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.